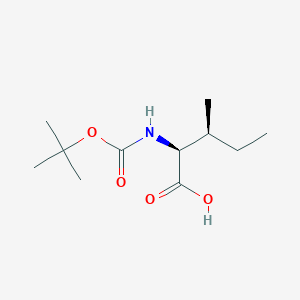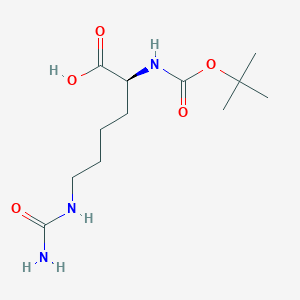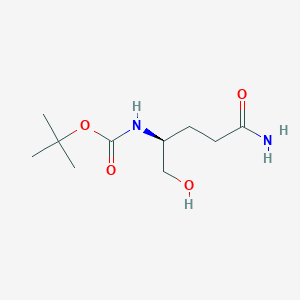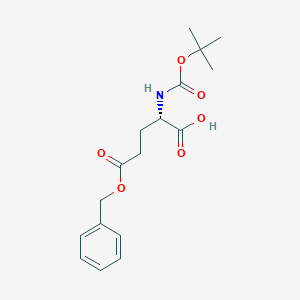
Boc-Asp(OtBu)-OSu
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Asp(OtBu)-OSu typically involves the protection of the amino group of aspartic acid with a tert-butyloxycarbonyl (Boc) group and the protection of the carboxyl group with a tert-butyl (OtBu) ester. The N-hydroxysuccinimide (OSu) ester is then introduced to activate the carboxyl group for peptide coupling reactions .
Protection of the Amino Group: The amino group of aspartic acid is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Protection of the Carboxyl Group: The carboxyl group is protected by esterification with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid.
Formation of the N-Hydroxysuccinimide Ester: The protected aspartic acid derivative is then reacted with N-hydroxysuccinimide and a coupling agent like dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Boc-Asp(OtBu)-OSu undergoes several types of chemical reactions, including:
Substitution Reactions: The N-hydroxysuccinimide ester group is highly reactive and can be substituted by nucleophiles such as amines, leading to the formation of peptide bonds.
Deprotection Reactions: The Boc and OtBu protecting groups can be removed under acidic conditions to yield the free amino and carboxyl groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include primary and secondary amines. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at room temperature.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc and OtBu protecting groups.
Major Products Formed
Peptide Formation: The primary product of substitution reactions is a peptide bond between the aspartic acid derivative and the nucleophile.
Free Aspartic Acid: Deprotection reactions yield free aspartic acid with unprotected amino and carboxyl groups.
Applications De Recherche Scientifique
Boc-Asp(OtBu)-OSu has a wide range of applications in scientific research, including:
Peptide Synthesis: It is extensively used in the synthesis of peptides and proteins due to its ability to protect functional groups during the synthesis process.
Bioconjugation: The compound is used in bioconjugation reactions to link peptides to other biomolecules, such as proteins and nucleic acids.
Drug Development: This compound is used in the development of peptide-based drugs and therapeutic agents.
Biological Studies: It is used in studies involving protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.
Mécanisme D'action
The mechanism of action of Boc-Asp(OtBu)-OSu involves the activation of the carboxyl group through the formation of an N-hydroxysuccinimide ester. This activated ester is highly reactive and readily forms peptide bonds with nucleophiles such as amines. The Boc and OtBu protecting groups prevent unwanted side reactions during the synthesis process and can be removed under acidic conditions to yield the free amino and carboxyl groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
Boc-Asp(OBzl)-OH: This compound is similar to Boc-Asp(OtBu)-OSu but has a benzyl ester protecting group instead of a tert-butyl ester.
Boc-Glu(OtBu)-OH: This compound is a derivative of glutamic acid with similar protecting groups.
Fmoc-Asp(OtBu)-OH: This compound uses a fluorenylmethyloxycarbonyl (Fmoc) group for amino protection instead of a Boc group.
Uniqueness
This compound is unique due to its combination of Boc and OtBu protecting groups, which provide stability and ease of removal under mild conditions. The N-hydroxysuccinimide ester group enhances its reactivity, making it highly efficient for peptide coupling reactions .
Propriétés
IUPAC Name |
4-O-tert-butyl 1-O-(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O8/c1-16(2,3)25-13(22)9-10(18-15(24)26-17(4,5)6)14(23)27-19-11(20)7-8-12(19)21/h10H,7-9H2,1-6H3,(H,18,24)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIITZDSTZQZNQH-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50715-50-9 | |
| Record name | N-alpha-t-Butyloxycarbonyl-L-aspartic acid alpha-succinimidyl beta-t-butyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















